8-Methoxy-6-methylnaphthalene-1,2-dione
Description
8-Methoxy-6-methylnaphthalene-1,2-dione is a polycyclic aromatic compound featuring a naphthalene core with two ketone groups at the 1,2-positions, a methoxy substituent at position 8, and a methyl group at position 4.
The compound’s synthesis likely follows methodologies similar to those described for analogous naphthalene diones, such as nucleophilic substitutions or oxidative coupling reactions. For instance, highlights the synthesis of naphthalene dione derivatives via functionalization of the core structure with diverse substituents (e.g., bromomethyl, hydroxyethoxy), which may inform plausible synthetic routes for this compound .
Properties
CAS No. |
1935-95-1 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-methoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7-5-8-3-4-9(13)12(14)11(8)10(6-7)15-2/h3-6H,1-2H3 |
InChI Key |
PLCLMMLATIDLRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2 |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Naphthalene Dione Derivatives
*Inferred from structural similarity to antibacterial analogues in .
- Methoxy vs.
- Methyl Positioning : The methyl group at position 6 contrasts with 1- and 2-methylnaphthalenes (CAS 90-12-0, 91-57-6) , which lack the dione core. This structural difference drastically alters reactivity, as the dione moiety enables electrophilic substitutions and redox activity.
Physicochemical Properties
- Solubility : The methoxy and methyl groups may moderately enhance solubility in organic solvents compared to unsubstituted naphthalene diones.
- Stability : The electron-donating methoxy group could destabilize the dione core slightly, whereas methyl groups may sterically hinder reactivity at adjacent positions.
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